

Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloroisoquinoline-1-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for **6-Chloroisoquinoline-1-carbaldehyde**. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted data and information from analogous structures to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data

Direct experimental spectroscopic data for **6-Chloroisoquinoline-1-carbaldehyde** is not readily available in published literature. Therefore, this section presents predicted mass spectrometry data and comparative data from structurally similar compounds to infer potential spectroscopic characteristics.

Mass Spectrometry

Predicted mass spectrometry data for **6-Chloroisoquinoline-1-carbaldehyde** (C₁₀H₆ClNO) is available from PubChem. The predicted values for various adducts are summarized in the table below, providing expected mass-to-charge ratios that can aid in the identification of the compound in mass spectrometry analyses.^[1]

Adduct	Predicted m/z
[M+H] ⁺	192.02108
[M+Na] ⁺	214.00302
[M-H] ⁻	190.00652
[M+NH ₄] ⁺	209.04762
[M+K] ⁺	229.97696
[M] ⁺	191.01325
[M] ⁻	191.01435

Data Source: PubChemLite. These are predicted values and have not been experimentally verified.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **6-Chloroisoquinoline-1-carbaldehyde** could not be located. However, the ¹H and ¹³C NMR data for the related compound, Isoquinoline-6-carbaldehyde, which lacks the chloro substituent at the 6-position and has the carbaldehyde at the 6-position, is provided below for comparative purposes. The presence of the electron-withdrawing chloro group and the different position of the aldehyde in the target molecule would influence the chemical shifts.

Table 2: ¹H and ¹³C NMR Data for Isoquinoline-6-carbaldehyde[\[2\]](#)

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
¹ H NMR			
Aldehyde-H	10.37	s	
H-1	9.31	s	
H-3	8.96	d	6.0
H-4	8.69	d	6.0
H-5, H-7	8.20	t	8.2
H-8	7.75	dd	8.0, 7.3
¹³ C NMR			
C=O	192.7		
C-1	153.0		
C-3	146.4		
C-4a	140.0		
C-6	134.9		
C-8a	133.4		
C-5	130.7		
C-8	128.8		
C-7	126.7		
C-4	117.9		
Solvent: CDCl ₃ . Data is for Isoquinoline-6-carbaldehyde and is intended for comparative purposes only. [2]			

Infrared (IR) Spectroscopy

An experimental IR spectrum for **6-Chloroisoquinoline-1-carbaldehyde** is not available. However, characteristic IR absorption frequencies for the key functional groups present in the molecule can be predicted.

Table 3: Predicted Characteristic IR Absorptions for **6-Chloroisoquinoline-1-carbaldehyde**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Aldehyde	C=O stretch	1710-1685
Aldehyde	C-H stretch	2830-2695 (often two bands)
Aromatic Ring	C=C stretch	1600-1450
Aromatic Ring	C-H stretch	3100-3000
C-Cl	Stretch	850-550

These are general ranges and the exact peak positions can vary.^{[3][4]}

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Chloroisoquinoline-1-carbaldehyde** is not explicitly described in the reviewed literature. However, the Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and has been successfully employed for the synthesis of various substituted chloroquinoline-carbaldehydes.^{[5][6][7]} The following is a generalized protocol adapted from procedures for analogous compounds.

Proposed Synthesis of 6-Chloroisoquinoline-1-carbaldehyde via Vilsmeier-Haack Reaction

This proposed synthesis involves the reaction of a suitable N-arylamide precursor with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide).

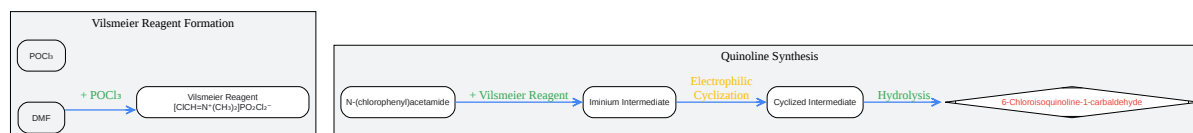
Step 1: Formation of the Vilsmeier Reagent In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl_3) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred while maintaining the temperature below 5 °C.

Step 2: Vilsmeier-Haack Cyclization and Formylation To the freshly prepared Vilsmeier reagent, the appropriate N-(chlorophenyl)acetamide is added portion-wise. The reaction mixture is then heated, typically in the range of 70-90 °C, for several hours.^[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate, the crude **6-Chloroisoquinoline-1-carbaldehyde**, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction for the synthesis of a chloroquinoline carbaldehyde from an N-arylacетamide.



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Caption: Vilsmeier-Haack synthesis of **6-Chloroisoquinoline-1-carbaldehyde**.

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